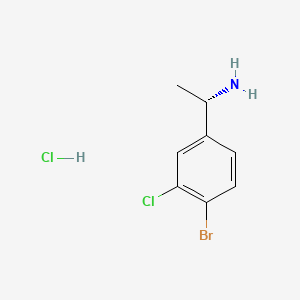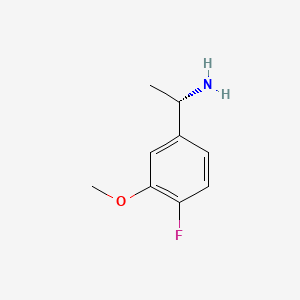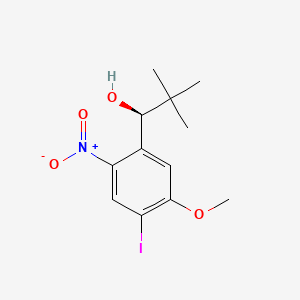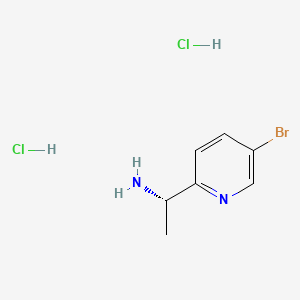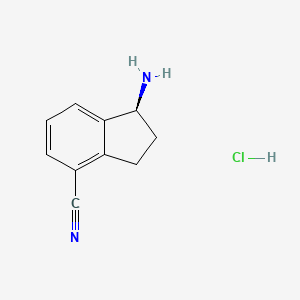![molecular formula C7H5F3N4 B592023 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 1211536-39-8](/img/structure/B592023.png)
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” is a type of pyridine derivative . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine”, is a topic of active research. The synthesis generally involves the introduction of trifluoromethyl groups within the structures of other molecules .Molecular Structure Analysis
The molecular formula of “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” is C6H5F3N2. The average mass is 162.113 Da and the monoisotopic mass is 162.040482 Da .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
A significant application of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives lies in their anticancer activity. For instance, alkyl amide functionalized derivatives have shown promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancer, at micro molar concentrations (Chavva et al., 2013). Additionally, pyrazolo[3,4-b]pyridine and pyrimidine functionalized 1,2,3-triazole derivatives have demonstrated notable cytotoxicity, antimicrobial, and anti-biofilm activities (Nagender et al., 2014). Furthermore, 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives were screened for cytotoxic activity against human cancer cell lines, identifying compounds with promising activity (Kurumurthy et al., 2014).
Heterocyclic Compound Synthesis
The compound has been a key intermediate in synthesizing a wide range of heterocyclic compounds. For example, reactions with different active methylene compounds have afforded pyridopyrazolopyrimidine derivatives and triazine derivatives (Rateb, 2014). Another study demonstrated the synthesis of novel pyridine derivatives bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives, highlighting the versatility of this compound in generating compounds with anticancer potential (Hafez & El-Gazzar, 2020).
Antibacterial Activity
Novel heterocyclic scaffolds, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, have been synthesized using a multicomponent reaction approach, showcasing antibacterial activities (Frolova et al., 2011). This highlights the potential of 6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine derivatives in contributing to the development of new antibacterial agents.
Efficient Synthesis Methods
Efficient synthesis methods for this compound and its derivatives have been developed, such as using ionic liquid for the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine and α,β-unsaturated ketones, offering mild reaction conditions and high yields (Shi et al., 2010). Additionally, regiospecific synthesis approaches have been explored for creating 6-trifluoromethyl and 4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridines, demonstrating the versatility and efficiency of synthesizing these compounds (Aggarwal et al., 2012).
Zukünftige Richtungen
The future directions for the research and application of “6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine” and similar compounds are promising. The unique properties of trifluoromethylpyridines make them valuable in various industries, including agrochemicals and pharmaceuticals . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Wirkmechanismus
Target of Action
It is known that trifluoromethylpyridines, a class of compounds to which this molecule belongs, are used in the pharmaceutical and agrochemical industries
Mode of Action
Trifluoromethylpyridines are known to exhibit diverse biological activities due to the unique physicochemical properties of the fluorine atom and the pyridine moiety . The trifluoromethyl group is often used to enhance the lipophilicity and metabolic stability of drug molecules, potentially improving their interaction with biological targets .
Biochemical Pathways
Compounds containing a trifluoromethyl group are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which can influence their absorption and distribution
Result of Action
Trifluoromethylpyridines are known to have diverse biological activities, suggesting that this compound could have a range of potential effects .
Action Environment
The trifluoromethyl group is known to enhance the metabolic stability of compounds, which could potentially influence their action under different environmental conditions .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)3-1-4-5(12-2-3)6(11)14-13-4/h1-2H,(H3,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJRPAJSNCIHDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




